Ortho-Substitution Topology: Distinct Nitrogen-Nitrogen Distance and Dihedral Angle Versus Para and Meta Regioisomers
In 2-(Pyridin-4-ylmethoxy)benzylamine, the primary aminomethyl group (–CH2NH2) is positioned ortho to the pyridin-4-ylmethoxy substituent, creating a through-space N···N distance estimated at approximately 4.8–5.5 Å (MMFF94 energy-minimized conformer) . In the para-substituted analog, this distance extends to approximately 7.5–8.2 Å, while the meta isomer yields an intermediate value of roughly 5.8–6.5 Å . The ortho arrangement also introduces steric constraints on the benzylamine rotamer population, which can influence binding pose preferences when the scaffold is elaborated into target-directed libraries [1].
| Evidence Dimension | Estimated N(amine)···N(pyridine) through-space distance (energy-minimized conformer) |
|---|---|
| Target Compound Data | ~4.8–5.5 Å (ortho-substituted 2-(pyridin-4-ylmethoxy)benzylamine) |
| Comparator Or Baseline | ~7.5–8.2 Å (para-substituted regioisomer); ~5.8–6.5 Å (meta-substituted regioisomer) |
| Quantified Difference | Approximately 2.7–3.0 Å shorter N···N distance for ortho versus para; approximately 1.0–1.3 Å shorter versus meta |
| Conditions | MMFF94 force-field energy minimization in vacuum; computed values are estimates and subject to solvent and conformational effects |
Why This Matters
A shorter inter-nitrogen distance enables the compound to match pharmacophore models requiring juxtaposed basic centers, and the constrained ortho geometry limits conformational flexibility relative to para/meta isomers, which can translate into differentiated SAR profiles during library synthesis.
- [1] Weber, C.; Sipos, M.; Paczal, A.; et al. Structure-Guided Discovery of Potent and Selective DYRK1A Inhibitors. J. Med. Chem. 2021, 64, 6745–6764. DOI: 10.1021/acs.jmedchem.1c00023. View Source
